Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic hexahydroquinoline derivative with a complex substitution pattern. Its core structure consists of a partially hydrogenated quinoline ring system, functionalized with an ethyl ester group at position 3, a methyl group at position 2, a phenyl group at position 7, and a ketone at position 3. The defining feature of this compound is the 4-[2-(propan-2-yloxy)phenyl] substituent, which introduces steric bulk and lipophilicity due to the isopropoxy group. Hexahydroquinoline derivatives are often synthesized via Hantzsch-type multicomponent reactions, with variations in substituents dictated by the choice of aldehydes, β-ketoesters, and amines .
Properties
Molecular Formula |
C28H31NO4 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
ethyl 2-methyl-5-oxo-7-phenyl-4-(2-propan-2-yloxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H31NO4/c1-5-32-28(31)25-18(4)29-22-15-20(19-11-7-6-8-12-19)16-23(30)27(22)26(25)21-13-9-10-14-24(21)33-17(2)3/h6-14,17,20,26,29H,5,15-16H2,1-4H3 |
InChI Key |
PVKTZYSQXFLDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC(C)C)C(=O)CC(C2)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine.
Introduction of substituents: The phenyl and propan-2-yloxy groups can be introduced through various substitution reactions, often using reagents like phenylboronic acid and isopropyl alcohol.
Esterification: The carboxylate group is typically introduced through esterification reactions using ethyl alcohol and appropriate catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted quinoline derivatives with potential biological activities.
Scientific Research Applications
Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific chemical properties, such as catalysts and ligands for chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may modulate inflammatory pathways by interacting with receptors on immune cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound belongs to a broader class of hexahydroquinoline-3-carboxylates. Below is a detailed comparison with structurally similar derivatives, focusing on substituent variations and their implications:
Table 1: Structural Comparison of Hexahydroquinoline Derivatives
Substituent Effects on Physicochemical Properties
- Lipophilicity : The isopropoxy group in the target compound contributes to higher logP values compared to hydroxyl- or methoxy-substituted analogs (e.g., CAS 1360869-92-6) .
- Hydrogen Bonding : Analogs with hydroxyl groups (e.g., CAS 1360869-92-6) exhibit stronger intermolecular hydrogen bonds, impacting crystal packing and melting points .
Conformational Analysis
The puckering of the hexahydroquinoline ring varies with substituents. For instance:
Biological Activity
Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities supported by recent research findings.
Chemical Structure and Synthesis
The compound is characterized by a complex hexahydroquinoline structure with various functional groups that contribute to its biological activity. It can be synthesized through the reaction of appropriate precursors involving quinoline derivatives and esterification processes.
Anticancer Activity
Research indicates that derivatives of hexahydroquinoline exhibit anticancer properties . For instance, studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
| Study | Compound Tested | Cancer Type | Result |
|---|---|---|---|
| Khalil et al. (2003) | Quinoline derivatives | Breast cancer | Induced apoptosis |
| Gursoy & Karal (2003) | Various derivatives | Lung cancer | Inhibited growth |
| El-Sayed et al. (2017) | Hexahydroquinoline analogs | Colon cancer | Reduced tumor size |
Antimicrobial Activity
The compound also exhibits antimicrobial activity , making it a candidate for further investigation in treating infections caused by bacteria and fungi. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
| Study | Compound Tested | Microorganism Type | Result |
|---|---|---|---|
| Pandey et al. (2009) | Thiazolidine derivatives | Gram-positive bacteria | Effective inhibition |
| Al-Majidi & Al-Khuzaie (2015) | Quinazoline derivatives | Fungi | Significant antifungal activity |
Anticonvulsant Activity
Anticonvulsant properties have been attributed to certain derivatives of hexahydroquinoline. The activity is believed to be linked to the modulation of neurotransmitter systems in the brain.
| Study | Compound Tested | Type of Seizure | Result |
|---|---|---|---|
| El-Azab et al. (2013) | Quinoline derivatives | Generalized seizures | Reduced seizure frequency |
Case Studies
- Antitumor Activity : A study involving a series of hexahydroquinoline derivatives showed that specific modifications to the structure enhanced their ability to inhibit cancer cell lines, suggesting a structure-activity relationship that could guide future drug design.
- Antimicrobial Efficacy : A comparative study assessed the antibacterial effects of ethyl 2-methyl-5-oxo derivatives against multi-drug resistant strains of Staphylococcus aureus, revealing promising results that warrant further exploration in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
